7-Chloro-8-methoxyquinoxalin-2-ol
Overview
Description
“7-Chloro-8-methoxyquinoxalin-2-ol” is a chemical compound with the CAS Number: 347162-21-4 and a molecular weight of 210.62 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The IUPAC name of this compound is 7-chloro-8-methoxy-2-quinoxalinol . The InChI code is 1S/C9H7ClN2O2/c1-14-9-5(10)2-3-6-8(9)12-7(13)4-11-6/h2-4H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“7-Chloro-8-methoxyquinoxalin-2-ol” is a solid substance . It has a molecular weight of 210.62 .Scientific Research Applications
Anti-tubercular Activity
A study explored the synthesis and characterization of novel quinoxaline derivatives, evaluating their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Among these derivatives, certain compounds demonstrated significant anti-tubercular activity, with minimum inhibitory concentration (MIC) values highlighting their potential as therapeutic agents against tuberculosis. This research indicates the potential application of 7-Chloro-8-methoxyquinoxalin-2-ol analogs in developing new anti-tubercular treatments (Srinivasarao et al., 2020).
Cadmium Detection
Another application identified is in environmental monitoring, where a compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, was characterized as a selective chemosensor for cadmium (Cd2+) over other metal ions. This compound exhibits a significant increase in fluorescence upon binding to Cd2+, suggesting its usefulness in detecting cadmium concentrations in waste effluents and food products, showcasing an environmental application of 7-Chloro-8-methoxyquinoxalin-2-ol derivatives (Prodi et al., 2001).
Antimicrobial Properties
Further research into quinoxaline derivatives focused on their antimicrobial properties. New quinoxaline derivatives were synthesized, aiming to optimize antimicrobial activity against various pathogens. This study indicates that modifying the quinoxaline nucleus with different substituents can enhance antimicrobial efficacy, suggesting the potential of 7-Chloro-8-methoxyquinoxalin-2-ol based compounds in antimicrobial therapy (Singh et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-chloro-8-methoxy-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9-5(10)2-3-6-8(9)12-7(13)4-11-6/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDMQPUOPQQZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1NC(=O)C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445038 | |
Record name | 7-chloro-8-methoxy-2-quinoxalinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methoxyquinoxalin-2-ol | |
CAS RN |
347162-21-4 | |
Record name | 7-chloro-8-methoxy-2-quinoxalinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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